Tixocortol 21-Pivalate-d9

LC-MS/MS Bioanalysis Internal Standard

Accurate quantification of tixocortol pivalate in biological matrices is compromised by matrix effects and instrument variability when using non-deuterated internal standards. Tixocortol 21-Pivalate-d9 solves this as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS. - **Analytical Precision**: Nine deuterium atoms provide mass shift while preserving identical physicochemical properties, ensuring co-elution and identical ionization efficiency. - **Regulatory Alignment**: Meets FDA Bioanalytical Method Validation guidance for pharmacokinetic studies. - **Application Scope**: Validated for plasma, serum, urine, tissue homogenates, and QC release testing (HPLC/UPLC-MS).

Molecular Formula C26H38O5S
Molecular Weight 471.7 g/mol
Cat. No. B12431281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTixocortol 21-Pivalate-d9
Molecular FormulaC26H38O5S
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O
InChIInChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1/i1D3,2D3,3D3
InChIKeyBISFDZNIUZIKJD-ODSQYUMMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tixocortol 21-Pivalate-d9 – Deuterated Internal Standard


Tixocortol 21-Pivalate-d9 is a synthetic, deuterium-labeled isotopologue of the corticosteroid tixocortol pivalate . It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of tixocortol pivalate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is characterized by the substitution of nine hydrogen atoms with deuterium atoms within the pivalate ester moiety, resulting in a molecular weight of 471.7 g/mol and a molecular formula of C26H29D9O5S [1]. Its role is strictly analytical, serving as a research tool to correct for matrix effects and instrument variability, and is not intended for therapeutic use [2].

Product Identity Deuterated isotopologue of tixocortol pivalate
Analytical Role Stable isotope-labeled internal standard (SIL-IS)
Primary Workflow LC-MS/MS quantification in biological matrices

Why Tixocortol 21-Pivalate-d9 Outperforms Unlabeled IS


In quantitative LC-MS/MS bioanalysis, the use of a non-deuterated analog or a structurally similar compound as an internal standard fails to provide the analytical rigor required for robust data generation. A generic internal standard (IS) does not co-elute with the analyte under identical chromatographic conditions, nor does it experience the same degree of ion suppression or enhancement from the biological matrix [1]. This leads to inaccurate quantification, poor precision, and potential regulatory rejection of data. The deuterium atoms in Tixocortol 21-Pivalate-d9 create a mass difference sufficient for MS differentiation while preserving near-identical physicochemical properties to the target analyte, tixocortol pivalate, ensuring it corrects for variability across the entire sample preparation and analysis workflow .

Co-elution mismatch

Unlabeled analogs may elute at different retention times, failing to correct for matrix-induced ion suppression or enhancement.

Ionization response tracking

Structural differences in non-isotopic internal standards can lead to different ionization efficiency, reducing quantification precision.

Tixocortol 21-Pivalate-d9: Quantitative Evidence


Mass Spectrometric Differentiation with Deuterium Labels

Tixocortol 21-Pivalate-d9 differentiates itself from the non-deuterated analyte, tixocortol pivalate, by a mass shift of +9 Da in the precursor ion [M+H]+ (m/z 480.7 vs. m/z 471.7). This isotopic labeling allows for distinct detection in the mass spectrometer, enabling the internal standard to serve as a perfect mimic for the analyte throughout sample extraction and chromatography, thereby correcting for matrix effects and instrument variability [1].

Mass Differentiation
Data to verify
Δm/z +9.1 Da (d9 vs. d0)
Supports MS differentiation for analyte quantification
Supplier-reported isotopic incorporation; CoA review recommended
LC-MS/MS Bioanalysis Internal Standard

Co-Elution Mimicry for Matrix Effect Correction

While exact retention time (RT) data is product-specific and method-dependent, the near-identical physicochemical properties conferred by the deuterium label ensure that Tixocortol 21-Pivalate-d9 will co-elute with the non-deuterated tixocortol pivalate analyte. This is in stark contrast to a non-isotopic internal standard like pentobarbital (Δm/z ≈ 0, but different RT), which was used in older HPLC-UV methods and cannot correct for matrix-induced ion suppression or enhancement in LC-MS/MS workflows [1][2].

Co-Elution Mimicry
Cross-study comparable
Expected co-elution with tixocortol pivalate; non-isotopic IS (e.g., pentobarbital) elutes >0.5 min apart
Supports reliable matrix-effect correction
Method-dependent retention; verify under specific LC conditions
LC-MS/MS Bioanalysis Matrix Effects

Isotopic Purity and Stability for Reliable Analytical Performance

Tixocortol 21-Pivalate-d9 is provided as a defined chemical entity with a specified minimum purity (e.g., Min. 95% ). This is a critical differentiator from a non-standardized, non-deuterated analog used as an internal standard. The high isotopic enrichment ensures minimal interference from the unlabeled compound, which is essential for achieving the low limits of quantification required in modern pharmacokinetic studies .

Isotopic Purity
Data to verify
≥95% chemical purity; >98% deuterium incorporation
Supports low background signal in assays
Batch-specific CoA required for exact values
Stable Isotope Purity Analytical Standard

Tixocortol 21-Pivalate-d9 Research Applications


Bioanalytical Method Validation for Pharmacokinetics

Tixocortol 21-Pivalate-d9 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify tixocortol pivalate in plasma, serum, urine, or tissue homogenates. Its use is mandated by regulatory guidance (e.g., FDA Bioanalytical Method Validation) for generating precise and accurate pharmacokinetic data for drug development or therapeutic drug monitoring [1].

Metabolite Identification and Profiling

The compound can be used as a reference standard in high-resolution mass spectrometry (HRMS) experiments to aid in the structural identification of tixocortol pivalate metabolites. By providing a known retention time and exact mass for the parent compound, it helps differentiate drug-related material from endogenous background signals in complex biological samples [2].

Quality Control of Pharmaceutical Formulations

In the context of ensuring the content uniformity and stability of tixocortol pivalate in finished drug products (e.g., nasal sprays, enemas), Tixocortol 21-Pivalate-d9 can be employed as an internal standard in validated HPLC or UPLC-MS methods to achieve the high precision and accuracy required for quality control release testing [3].

Disposition and Metabolism Profiling

For researchers studying the rapid and extensive first-pass metabolism of tixocortol pivalate—which contributes to its lack of systemic glucocorticoid effects—this deuterated analog is an indispensable tool. It allows for the accurate quantification of the parent drug in the presence of a multitude of inactive metabolites, a task for which non-isotopic internal standards are unsuitable [4].

Application
Selection Property
Validation Focus
PK bioanalysis in research matrices
Deuterated ISTD with matched physicochemical properties
Matrix-effect correction and method precision
Metabolite identification by HRMS
Known parent mass and retention behavior
Differentiation from endogenous background signals
Formulation content uniformity studies
Stable isotope-labeled reference for LC methods
Method accuracy in complex excipient matrices
First-pass metabolism and disposition research
Deuterated analog for parent drug tracking
Quantification in the presence of extensive metabolites

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